molecular formula C14H19NO6 B009062 Boc-3,4-dihydroxy-L-phenylalanine CAS No. 30033-24-0

Boc-3,4-dihydroxy-L-phenylalanine

Cat. No. B009062
CAS RN: 30033-24-0
M. Wt: 297.3 g/mol
InChI Key: UJEMVSDPTZRTIL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Boc-3,4-dihydroxy-L-phenylalanine and its derivatives involves various chemical reactions aimed at introducing protective groups and modifying the phenylalanine core to achieve desired functionalities. For instance, Burke et al. (1993) reported the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine as well as its diethyl phosphonate analogues bearing either Boc or Fmoc-amino protection, which were utilized for the solid-phase synthesis of SH2-related peptides containing nonhydrolyzable phosphotyrosyl mimetics (Burke et al., 1993).

Molecular Structure Analysis

The molecular structure of Boc-3,4-dihydroxy-L-phenylalanine is characterized by its Boc-protected amino group and the dihydroxylation of the phenyl ring, which influences its reactivity and interaction with other molecules. The structural modifications introduced through synthesis impact its properties and applications in peptide synthesis and other areas of chemical research.

Chemical Reactions and Properties

Chemical reactions involving Boc-3,4-dihydroxy-L-phenylalanine are essential for its applications in peptide synthesis and modification. For example, native chemical ligation at phenylalanine using erythro-N-Boc-β-mercapto-l-phenylalanine, as detailed by Crich and Banerjee (2007), demonstrates the utility of Boc-protected phenylalanine derivatives in facilitating peptide bond formation and modification (Crich & Banerjee, 2007).

Scientific Research Applications

  • DNA Sequencing : Nampalli et al. (2002) found that the unnatural amino acid t-Boc-l-para-amino-phenylalanine was effective in synthesizing FRET cassettes and terminators, demonstrating potential in DNA sequencing when coupled with thermostable DNA polymerase Thermo Sequenase II (Nampalli et al., 2002).

  • Peptide Synthesis : Several studies have highlighted the role of Boc-protected phenylalanine derivatives in peptide synthesis. Burke et al. (1993) demonstrated the successful synthesis of nonhydrolyzable phosphotyrosyl peptide analogues using 4-phosphono(difluoromethyl)-D,L-phenylalanine and its Boc-protected derivatives (Burke et al., 1993). Additionally, the synthesis of 15N-labelled chiral Boc-amino acids for labelled peptide synthesis was achieved by Degerbeck et al. (1993) (Degerbeck et al., 1993).

  • Pharmaceutical Intermediate : Fox et al. (2011) developed a large-scale synthesis method for N-BOC d-phenylalanine, a pharmaceutical intermediate, using asymmetric hydrogenation, highlighting its industrial application (Fox et al., 2011).

  • Polymer Chemistry : Kumar et al. (2012) synthesized cationic methacrylate polymers containing chiral amino acid moieties via RAFT polymerization, which could be beneficial for small interfering RNA delivery (Kumar et al., 2012).

Future Directions

Boc-3,4-dihydroxy-L-phenylalanine has potential applications in various fields. For example, it has been used to develop an enhanced mussel-inspired cellulose card for the convenient, eco-friendly, and rapid DNA extraction from bacteria present in food .

properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEMVSDPTZRTIL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3,4-dihydroxy-L-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Voyer, J Roby, D Deschěnes… - Supramolecular …, 1995 - Taylor & Francis
The synthesis of peptides bearing two benzo-18-crown-6 side chains at different positions is reported. These peptides were designed to undergo specific ligand induced conformationl …
Number of citations: 34 www.tandfonline.com

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